![molecular formula C15H15N3O2S B7548872 N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548872.png)
N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrrolopyridines and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves the inhibition of kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. This, in turn, leads to the inhibition of various cellular processes that are dependent on the kinase activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its kinase inhibitory activity, the compound has been found to have anti-inflammatory activity. It has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of cancer therapeutics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide in lab experiments is its specificity for certain kinases. This allows for targeted inhibition of specific cellular processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of the compound.
Zukünftige Richtungen
There are several future directions for the study of N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide. One area of research is the development of more potent kinase inhibitors based on the structure of the compound. Another area of research is the study of the compound's anti-inflammatory activity and its potential use in the treatment of inflammatory diseases. Additionally, the compound's potential as a cancer therapeutic warrants further investigation. Overall, this compound has shown promising results in scientific research, and further studies are needed to fully understand its potential applications.
Synthesemethoden
The synthesis of N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves the reaction of 3-ethylphenylamine and 2,3-dichloropyridine in the presence of a base such as potassium carbonate. The resulting product is then treated with sulfamic acid to yield the final compound. The synthesis method has been optimized to achieve a high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has been studied for its potential applications in scientific research. One of the main areas of research is its use as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell signaling, proliferation, and differentiation. Inhibiting kinases can have therapeutic benefits in the treatment of various diseases, including cancer. This compound has been found to inhibit certain kinases, making it a potential candidate for the development of kinase inhibitors.
Eigenschaften
IUPAC Name |
N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-2-11-5-3-6-12(9-11)18-21(19,20)14-10-17-15-13(14)7-4-8-16-15/h3-10,18H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMAGLSMNIFWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=CNC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-N-(4-ethylbenzyl)-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide](/img/structure/B7548790.png)
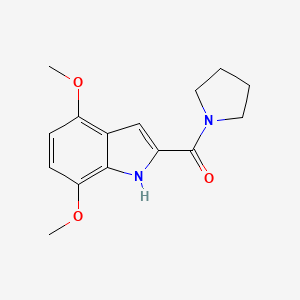
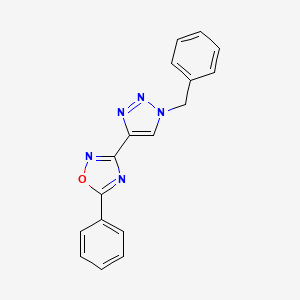
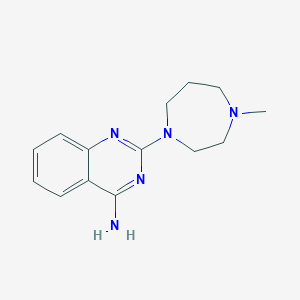

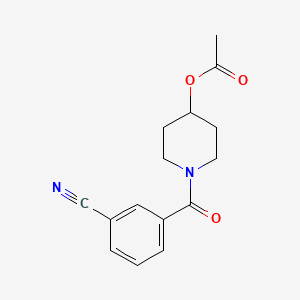
![N~5~-(3,4-dimethoxyphenyl)-2-(1-isopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7548842.png)
![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548857.png)
![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]-3-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548865.png)

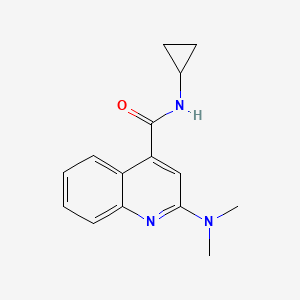
![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)